

Application Notes and Protocols for Testing Cabotegravir Susceptibility in HIV-1 Isolates

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the susceptibility of Human Immunodeficiency Virus Type 1 (HIV-1) isolates to the integrase strand transfer inhibitor (INSTI), **cabotegravir**. The following methodologies are essential for monitoring the emergence of drug resistance, evaluating the efficacy of **cabotegravir** in different viral subtypes, and guiding clinical treatment strategies.

Introduction

Cabotegravir is a potent INSTI available as a long-acting injectable formulation for both HIV-1 treatment and pre-exposure prophylaxis (PrEP). The emergence of drug resistance mutations in the HIV-1 integrase gene can compromise its efficacy. Therefore, robust and reliable methods for susceptibility testing are crucial. This document outlines two primary approaches: phenotypic assays, which measure the direct effect of the drug on viral replication, and genotypic assays, which identify resistance-associated mutations in the viral genome.

Part 1: Phenotypic Susceptibility Testing

Phenotypic assays provide a direct measure of how a virus's replication capacity is affected by an antiretroviral drug. The result is typically expressed as the concentration of the drug required to inhibit viral replication by 50% (EC50).



Key Experimental Protocol: Recombinant Virus Phenotypic Assay

This protocol describes the generation of recombinant viruses containing the integrase gene from a patient's viral isolate, followed by the assessment of their susceptibility to **cabotegravir**.

Materials:

- Cells:
 - HEK293T cells (for virus production)
 - Reporter cell line (e.g., TZM-bl, MAGI-CCR5, or a CEM-GFP line) expressing CD4, CXCR4, and CCR5[1][2]
- · Plasmids:
 - An HIV-1 proviral vector with the integrase gene deleted or otherwise engineered for easy cloning of a patient-derived integrase sequence.
 - Expression vector for a vesicular stomatitis virus G protein (VSV-G) or an appropriate HIV-1 envelope glycoprotein.
- Reagents:
 - Patient-derived plasma or peripheral blood mononuclear cells (PBMCs)
 - Viral RNA extraction kit
 - Reverse transcriptase and PCR reagents
 - Restriction enzymes and T4 DNA ligase (for cloning)
 - Cell culture media (e.g., DMEM, RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics
 - Transfection reagent (e.g., calcium phosphate, lipofectamine)



- Cabotegravir (analytical grade)
- Luciferase or beta-galactosidase assay substrate, or a flow cytometer for GFP-based assays
- P24 antigen ELISA kit

Methodology:

- Viral RNA Extraction and RT-PCR:
 - Extract viral RNA from patient plasma or from the supernatant of cultured PBMCs.
 - Perform reverse transcription followed by PCR (RT-PCR) to amplify the full-length integrase coding region. Use primers specific to conserved regions flanking the integrase gene.
- Generation of Recombinant Virus:
 - Clone the amplified patient-derived integrase gene into the integrase-deleted HIV-1 proviral vector.
 - Co-transfect HEK293T cells with the recombinant proviral plasmid and a VSV-G or HIV-1 envelope expression plasmid to produce infectious virus particles.[3]
 - Harvest the virus-containing supernatant 48-72 hours post-transfection and clarify by centrifugation.
 - Determine the viral titer, for example, by p24 antigen ELISA.
- Drug Susceptibility Assay:
 - Seed the reporter cell line (e.g., TZM-bl) in 96-well plates.
 - Prepare serial dilutions of cabotegravir in cell culture medium.
 - Infect the cells with a standardized amount of the recombinant virus in the presence of the various concentrations of cabotegravir. Include a no-drug control.



- Incubate for 48-72 hours.
- Measure the extent of viral replication by quantifying the reporter gene expression (e.g., luciferase activity, beta-galactosidase activity, or GFP-positive cells via flow cytometry).[1]
 [2]

Data Analysis:

- Calculate the percentage of viral inhibition for each drug concentration relative to the nodrug control.
- Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
- Calculate the fold change in susceptibility by dividing the EC50 of the patient-derived virus by the EC50 of a wild-type reference virus.

Data Presentation: Cabotegravir Fold Change for Key Integrase Mutations

The following table summarizes the impact of common integrase resistance-associated mutations (RAMs) on **cabotegravir** susceptibility, as determined by phenotypic assays. Data is presented as the mean fold change (FC) in EC50 relative to a wild-type reference virus.



Integrase Mutation(s)	Mean EC50 Fold Change (FC) for Cabotegravir	Reference(s)
Single RAMs		
N155H	3.3	[4]
Q148R	3.3 - 5.0	[4][5]
Double RAMs		
Q148R + E138K	9.5	[4]
Q148H/R + G140A/S	9.5	[4]
L74I + Q148R	4.4	[5]
Triple RAMs		
Q148K/H/R + E138A/K + G140A/C/S	47.0	[4]
E138A/G140A/G163R/Q148R	429 - >1000	[6]
E138K/G140A/S147G/Q148K	429 - >1000	[6]

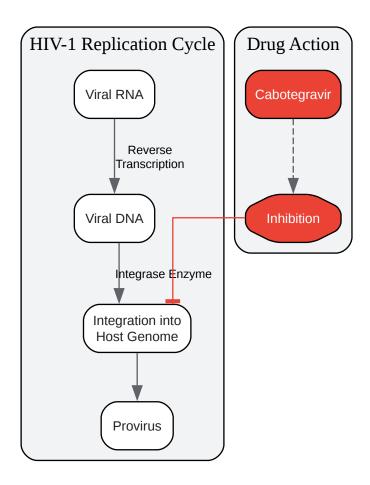
Note: The precise fold change can vary depending on the viral backbone and the specific assay used.

Visualization: Phenotypic Assay Workflow









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